Product packaging for 2-(4-bromophenethoxy)tetrahydro-2H-pyran(Cat. No.:CAS No. 79849-46-0)

2-(4-bromophenethoxy)tetrahydro-2H-pyran

Cat. No.: B3178813
CAS No.: 79849-46-0
M. Wt: 285.18 g/mol
InChI Key: HGKHQEVNPHCQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0) is a brominated organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . It is a valuable synthetic building block and chemical intermediate in organic chemistry and pharmaceutical research. The compound features both a bromoaryl group and a tetrahydro-2H-pyran (THP) ether moiety. The bromine atom makes the molecule suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The THP group is a common protecting group for alcohols, and its presence in this molecule indicates potential utility in multi-step synthetic pathways where protecting group strategies are employed. While specific biological data for this exact compound may be limited, its structure suggests applications in the synthesis of more complex molecules, potentially for pharmaceutical development. Similar bromo- and THP-containing intermediates are frequently used in constructing tricyclic compounds investigated for various therapeutic areas . This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17BrO2 B3178813 2-(4-bromophenethoxy)tetrahydro-2H-pyran CAS No. 79849-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-bromophenyl)ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c14-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-15-13/h4-7,13H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHQEVNPHCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536039
Record name 2-[2-(4-Bromophenyl)ethoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79849-46-0
Record name 2-[2-(4-Bromophenyl)ethoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 2 4 Bromophenethoxy Tetrahydro 2h Pyran

Reactivity of the Bromine Atom as a Functional Group Handle

The bromine atom on the phenyl ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionality is central to the use of this compound as an intermediate in the synthesis of more complex molecules. The THP ether is generally stable under the conditions required to react the aryl bromide. total-synthesis.comorganic-chemistry.org

Nucleophilic Substitution Reactions

The aryl bromide of 2-(4-bromophenethoxy)tetrahydro-2H-pyran is generally unreactive toward classical nucleophilic aromatic substitution (SNAr) but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions proceed without affecting the THP protecting group. researchgate.net Palladium- and copper-based catalysts are commonly employed to couple the aryl bromide with a wide range of nucleophiles.

Key examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Chan-Lam Coupling: A copper-catalyzed reaction with alcohols or phenols to form diaryl or alkyl aryl ethers. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeNucleophileCatalyst/LigandBaseSolvent
SuzukiAr'B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane
HeckAlkene (e.g., Styrene)Pd(OAc)₂/P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Buchwald-HartwigR₂NHPd₂(dba)₃/BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMF

Organometallic Reagent Formation (e.g., Lithiation, Grignard Formation)

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the aromatic ring from an electrophile into a potent nucleophile. This is typically achieved through reaction with magnesium metal to form a Grignard reagent or via lithium-halogen exchange with an organolithium compound. byjus.comwikipedia.org These reactions must be conducted under strictly anhydrous and aprotic conditions, as the resulting organometallic species are strong bases that are readily quenched by proton sources like water. libretexts.orgyoutube.com The THP ether moiety is stable to these strongly basic and nucleophilic reagents, provided temperatures are kept low (typically below 0 °C). thieme-connect.de

Grignard Reagent Formation: Treatment of this compound with magnesium turnings in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylmagnesium bromide. libretexts.orgwikipedia.org The use of activating agents like iodine or 1,2-dibromoethane can help initiate the reaction. wikipedia.org

Lithiation (Lithium-Halogen Exchange): The reaction with strong alkyllithium bases, most commonly n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ether or hydrocarbon solvent results in a rapid exchange of bromine for lithium. acs.orgharvard.edu This method is often faster and more compatible with certain functional groups than Grignard formation. ethz.ch

Table 2: Conditions for Organometallic Reagent Formation
Reagent TypeMetal SourceTypical SolventsTemperature
GrignardMg metalTHF, Diethyl ether0 °C to reflux
Organolithiumn-BuLi, t-BuLiTHF, Diethyl ether, Hexane (B92381)-78 °C to 0 °C

Reactivity and Stability of the Tetrahydropyran (B127337) (THP) Moiety

The THP group functions as a robust protecting group for the primary alcohol. It is classified as an acetal (B89532), which defines its reactivity profile—namely, stability under basic and nucleophilic conditions and lability under acidic conditions. total-synthesis.comorganic-chemistry.org

Selective Deprotection Methodologies for THP Ethers

The cleavage of the THP ether to regenerate the alcohol is most commonly achieved via acid-catalyzed hydrolysis. total-synthesis.comorganic-chemistry.org A wide variety of acidic catalysts can be employed, ranging from strong mineral acids to milder organic acids and Lewis acids. The choice of reagent allows for deprotection under conditions that can be tailored to the sensitivity of other functional groups in the molecule. The THP group can be removed without disturbing the aryl bromide or products derived from its transformation.

Table 3: Common Reagents for THP Ether Deprotection
Catalyst/ReagentSolventConditionsReference
Acetic Acid (AcOH)THF/H₂ORoom temp. to 45 °C nih.gov
p-Toluenesulfonic acid (TsOH)Methanol, Ethanol0 °C to room temp. total-synthesis.comnih.gov
Pyridinium p-toluenesulfonate (PPTS)Ethanol, Dichloromethane (B109758)Room temp. to 55 °C total-synthesis.comnih.gov
Trifluoroacetic acid (TFA)Dichloromethane, H₂O0 °C to room temp. nih.gov
Iron(III) Tosylate (Fe(OTs)₃)MethanolRoom temp. researchgate.net
Lithium Chloride (LiCl)DMSO/H₂O90 °C acs.org
Bismuth Triflate (Bi(OTf)₃)Solvent-free or CH₃CNRoom temp. organic-chemistry.org

Hydrolytic Stability under Varying pH Conditions

The stability of the THP ether is highly dependent on pH.

Alkaline and Neutral Conditions (pH > 7): The acetal linkage is stable under basic conditions. It is resistant to hydrolysis by hydroxide and other bases, making it compatible with reactions such as ester saponification and the use of organometallic reagents. thieme-connect.de

Acidic Conditions (pH < 6): The THP ether is labile in the presence of acid. The mechanism of cleavage involves protonation of the pyran oxygen atom, followed by cleavage of the C-O bond to form the alcohol and a resonance-stabilized oxocarbenium ion. total-synthesis.comyoutube.com This cation is then trapped by water or another nucleophilic solvent. Due to this mechanism, even mild acidic conditions can efficiently catalyze the deprotection. nih.gov

Table 4: Hydrolytic Stability of THP Ethers
pH RangeStabilityComments
1-5LabileRapid acid-catalyzed hydrolysis occurs.
6-7Moderately StableSlow hydrolysis may occur, especially with prolonged heating.
> 7StableResistant to base-catalyzed hydrolysis.

Stereochemical Outcomes and Control in Tetrahydropyranylation Reactions

The formation of this compound from 4-bromophenethyl alcohol and 3,4-dihydro-2H-pyran (DHP) introduces a new stereocenter at the C2 position of the pyran ring (the anomeric carbon). Because the starting alcohol is achiral, the reaction produces a racemic mixture of two enantiomers. If the alcohol substrate were chiral, this reaction would result in a mixture of diastereomers. organic-chemistry.orgthieme-connect.de

In standard acid-catalyzed tetrahydropyranylation reactions, there is typically little to no stereocontrol, and a nearly 1:1 mixture of diastereomers is often formed when using a chiral alcohol. nih.gov The reaction proceeds through a planar oxocarbenium ion intermediate, which can be attacked by the alcohol from either face with roughly equal probability. youtube.com

Achieving high diastereoselectivity in tetrahydropyranylation is a significant challenge. While methods utilizing chiral catalysts or auxiliaries have been developed for other systems to influence the stereochemical outcome, simple acid catalysis remains the most common method for protection due to its convenience. total-synthesis.comthieme-connect.com For most applications where the THP group is used solely as a temporary protecting group, the presence of diastereomers is tolerated and does not affect the chemical reactivity of the distant aryl bromide handle or the ultimate outcome following deprotection.

Mechanistic Insights into Chemical Reactions Involving the Tetrahydropyran Ring

The reactivity of the tetrahydropyran (THP) ring in this compound is predominantly characterized by the chemistry of its acetal functional group. This moiety renders the molecule susceptible to specific transformations, particularly under acidic conditions, while remaining stable to a variety of other reagents. The mechanistic understanding of these reactions is crucial for the strategic manipulation of this compound in synthetic chemistry.

The primary chemical transformation involving the tetrahydropyran ring in this context is its cleavage to regenerate the parent alcohol, 4-bromophenylethanol. This reaction proceeds via an acid-catalyzed hydrolysis mechanism. The process is initiated by the protonation of the endocyclic oxygen atom of the tetrahydropyran ring by an acid catalyst. youtube.comtotal-synthesis.com This protonation event converts the ether into a good leaving group.

Subsequently, the C-O bond between the anomeric carbon of the pyran ring and the exocyclic oxygen atom cleaves. This cleavage is facilitated by the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.comtotal-synthesis.com The positive charge in this intermediate is delocalized between the anomeric carbon and the ring oxygen, which significantly lowers the activation energy for this step. This step is characteristic of an SN1-type mechanism. youtube.com

The resulting oxocarbenium ion is then attacked by a nucleophile, typically water or an alcohol present in the reaction medium. total-synthesis.com This nucleophilic attack leads to the formation of a hemiacetal. In the presence of water, this hemiacetal is in equilibrium with its open-chain form, a hydroxy aldehyde. total-synthesis.com The other product of this reaction is the liberated 4-bromophenylethanol.

The stability of the THP ether linkage is notable under neutral or basic conditions. It is resistant to attack by organometallic reagents such as Grignard reagents and organolithiums, as well as to hydride reducing agents and conditions required for ester hydrolysis. thieme-connect.de This stability makes the tetrahydropyranyl group a valuable protecting group for alcohols in multi-step syntheses. nih.govyoutube.com

The efficiency of the cleavage reaction can be influenced by the choice of acid catalyst and solvent system. A variety of protic and Lewis acids can be employed to effect this transformation. organic-chemistry.org The reaction is typically carried out in a protic solvent like water, methanol, or ethanol to act as the nucleophile. total-synthesis.comthieme-connect.de

Below is a data table summarizing the key mechanistic features of the acid-catalyzed cleavage of the tetrahydropyran ring in this compound.

Mechanistic AspectDescriptionKey Intermediates
Initiation Protonation of the endocyclic oxygen of the THP ring by an acid catalyst.Protonated THP ether
Cleavage Heterolytic cleavage of the exocyclic C-O bond.Resonance-stabilized oxocarbenium ion
Reaction Type SN1-type mechanism at the anomeric carbon.Oxocarbenium ion
Nucleophilic Attack Attack of a solvent molecule (e.g., H₂O, ROH) on the oxocarbenium ion.Hemiacetal
Products Regeneration of the parent alcohol and a hemiacetal byproduct.4-bromophenylethanol, 2-hydroxytetrahydropyran

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 4 Bromophenethoxy Tetrahydro 2h Pyran

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-(4-bromophenethoxy)tetrahydro-2H-pyran by probing the magnetic and vibrational properties of its constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyran (B127337) ring, the ethyl bridge, and the aromatic ring. The anomeric proton of the THP ring (O-CH-O) is particularly characteristic and would likely appear as a multiplet around 4.6 ppm. The diastereotopic protons of the THP ring's methylene (B1212753) groups would present as a complex series of multiplets in the region of 1.5-1.9 ppm. The protons of the ethyl linker would likely appear as two triplets, one for the -CH₂- attached to the aromatic ring and another for the -CH₂- attached to the ether oxygen. The aromatic protons on the 4-bromophenyl group would typically show an AA'BB' splitting pattern, with two doublets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon environment. Key expected chemical shifts include the anomeric carbon of the THP ring (around 98-102 ppm), the carbons of the THP methylene groups (in the 19-31 ppm range), and the carbons of the ethyl linker. The aromatic carbons would also show distinct signals, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Anomeric CH (THP)~4.6 (m)~99
THP CH₂'s1.5-1.9 (m)19, 25, 30
O-CH₂ (ethyl)~3.9 (t)~68
Ar-CH₂ (ethyl)~2.9 (t)~36
Aromatic CH's6.8-7.4 (d, d)115, 132
C-Br (aromatic)-~113
C-O (aromatic)-~157

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a potent tool for separating and identifying components of a mixture.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the tetrahydropyran moiety. A prominent fragment would be the tetrahydropyranyl cation at m/z 85. Another significant fragmentation would be the cleavage of the bond between the ethyl linker and the aromatic ring, leading to the formation of a bromophenoxy radical or cation.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong C-O stretching vibration for the ether linkages would be expected in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic THP and ethyl groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be found just above 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-H and C-O stretching vibrations would also be observable.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-O Ether Stretch1050-1150IR
C-Br Stretch500-600IR, Raman

Chromatographic Techniques for Purity Analysis and Isolation

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and the assessment of its purity. acs.org

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a suitable technique for purity analysis. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. The retention time of the compound would be a key identifier, and the area of the peak in the chromatogram would be proportional to its concentration, allowing for quantitative purity assessment. GC is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification of the peak. odinity.comchromatographytoday.comalwsci.comphenomenex.compatsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. odinity.comchromatographytoday.comalwsci.com Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common choice for this type of aromatic ether. alwsci.com The elution of the compound would be monitored by a UV detector, taking advantage of the UV absorbance of the bromophenyl group.

Column Chromatography: For the preparative isolation of this compound after its synthesis, column chromatography is a standard laboratory technique. acs.org Silica (B1680970) gel would typically be used as the stationary phase, and a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be employed as the mobile phase to elute the compound from the column, separating it from impurities with different polarities. acs.org

Based on a thorough review of available scientific literature, there are no specific computational chemistry or modeling studies published for the compound This compound . The instructions require a detailed article focusing solely on this molecule, structured around specific computational investigations including Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Frontier Molecular Orbital (HOMO/LUMO) analysis.

Due to the absence of research data for this specific compound, it is not possible to generate the requested scientifically accurate and informative content for each specified section and subsection. Creating such an article would require fabricating data and research findings, which cannot be done.

However, computational studies have been conducted on the parent molecule, tetrahydro-2H-pyran (THP) , and other related pyran derivatives. This research provides insights into the structural and electronic properties characteristic of the tetrahydropyran ring system. If you are interested, an article on the computational chemistry and modeling studies of these related compounds can be provided.

Comparative Analysis with Analogous Tetrahydropyranyl Ethers

Structural Similarities and Differences with Other Brominated THP Ethers

The primary similarity among 2-(4-bromophenethoxy)tetrahydro-2H-pyran, 2-(4-bromophenoxy)tetrahydro-2H-pyran, and 2-(2-bromoethoxy)tetrahydro-2H-pyran lies in two key functional groups: the bromo-substituent and the tetrahydropyranyl (THP) ether. The THP group is a common protecting group for alcohols in organic synthesis, formed by the reaction of an alcohol with dihydropyran. wikipedia.orgthieme-connect.de This group is known for its stability under many non-acidic conditions. thieme-connect.de

The fundamental differences arise from the linker between the aryl/alkyl bromide and the THP ether oxygen.

This compound features a phenylethyl group. This consists of a phenyl ring separated from the ether oxygen by a two-carbon ethyl chain.

2-(4-bromophenoxy)tetrahydro-2H-pyran contains a phenyl group directly attached to the ether oxygen. sigmaaldrich.com This direct attachment of the aromatic ring to the ether oxygen makes it an aryl ether.

2-(2-bromoethoxy)tetrahydro-2H-pyran has a simple two-carbon ethyl linker, making it a purely aliphatic ether. sigmaaldrich.com

These structural variations lead to differences in molecular weight, flexibility, and electronic effects, as detailed in the table below.

Table 1: Structural and Physical Property Comparison

Property This compound 2-(4-bromophenoxy)tetrahydro-2H-pyran sigmaaldrich.com 2-(2-bromoethoxy)tetrahydro-2H-pyran sigmaaldrich.com
Molecular Formula C₁₃H₁₇BrO₂ C₁₁H₁₃BrO₂ C₇H₁₃BrO₂
Molecular Weight 285.18 g/mol cymitquimica.com 257.12 g/mol sigmaaldrich.com 209.08 g/mol sigmaaldrich.com
Structure of Linker Phenylethyl Phenyl Ethyl
Nature of Ether Alkyl Ether Aryl Ether Alkyl Ether
Melting Point Not available 56-58 °C sigmaaldrich.com Not applicable (liquid)
Boiling Point Not available 109 °C (0.26 Torr) sigmaaldrich.com 62-64 °C (0.4 mmHg) sigmaaldrich.com

| Density | Not available | Not available | 1.384 g/mL at 25 °C sigmaaldrich.com |

Interactive Data Table: Click on headers to sort.

Comparative Reactivity Profiles and Synthetic Advantages

The differing linkers influence the reactivity of both the THP ether and the carbon-bromine bond. THP ethers are characteristically stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. thieme-connect.deorganic-chemistry.org

THP Ether Cleavage: The stability of the acetal (B89532) linkage in the THP ether is influenced by the electron-donating or withdrawing nature of the attached group. In 2-(4-bromophenoxy)tetrahydro-2H-pyran , the oxygen atom is directly attached to the aromatic ring. The lone pair of electrons on this oxygen participates in resonance with the benzene (B151609) ring, strengthening the C-O bond and potentially making the THP ether slightly more stable to acid-catalyzed cleavage compared to its aliphatic counterparts. vedantu.com Conversely, the phenethoxy group in the target compound and the ethoxy group in its aliphatic analog lack this direct resonance stabilization, making their THP ethers more comparable in lability to standard alkyl THP ethers. The primary determinant for their cleavage will be the acidic conditions employed. masterorganicchemistry.com

Reactivity of the C-Br Bond: The reactivity of the bromine atom is significantly different across the three molecules.

In 2-(4-bromophenoxy)tetrahydro-2H-pyran , the bromine is attached to an sp²-hybridized carbon of the benzene ring. This C-Br bond is strong and generally unreactive towards standard nucleophilic substitution (SN2) reactions. However, it is suitable for reactions typical of aryl bromides, such as forming organometallic reagents (e.g., Grignard or lithiated species) or participating in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

In 2-(2-bromoethoxy)tetrahydro-2H-pyran , the bromine is on a primary sp³-hybridized carbon. sigmaaldrich.com This makes it a reactive alkyl halide, susceptible to nucleophilic substitution reactions. This compound is a useful reagent for introducing a protected hydroxyethyl (B10761427) group onto a nucleophile. chemdad.com

This compound also has its bromine on an aromatic ring, making its reactivity profile at the C-Br bond similar to that of the phenoxy analog. It would be expected to undergo cross-coupling and organometallic formation rather than nucleophilic substitution at the bromine.

Synthetic Advantages: The choice between these reagents depends entirely on the synthetic goal.

2-(2-bromoethoxy)tetrahydro-2H-pyran is advantageous when a protected two-carbon hydrophilic linker needs to be attached to a nucleophile. scbt.com

2-(4-bromophenoxy)tetrahydro-2H-pyran and This compound are better suited as building blocks where the bromo-substituted aromatic ring is to be modified via reactions like Suzuki or Heck coupling, or converted to a Grignard reagent, while keeping a hydroxyl group protected as a stable THP ether. sigmaaldrich.com The phenethoxy version provides a longer, more flexible spacer between the reactive aromatic site and the protected hydroxyl group.

Influence of Aromatic and Aliphatic Substituents on Chemical Behavior and Stability

Aromaticity and Stability: The presence of the benzene ring in this compound and 2-(4-bromophenoxy)tetrahydro-2H-pyran confers significant thermal stability and specific reactivity associated with aromatic compounds. thepharmajournal.com These molecules can undergo electrophilic aromatic substitution on the benzene ring, though the bromo and ether substituents will direct the position of any new group. The purely aliphatic nature of 2-(2-bromoethoxy)tetrahydro-2H-pyran means its chemistry is dominated by the reactivity of the alkyl bromide and the ether linkages. vedantu.com

Steric and Conformational Effects: The phenethoxy linker in this compound provides greater conformational flexibility compared to the more rigid phenoxy system. This increased flexibility can influence how the molecule interacts with solvents, reagents, or biological systems. The simple ethyl linker in 2-(2-bromoethoxy)tetrahydro-2H-pyran is the most flexible of the three. The THP group itself introduces a chiral center at the anomeric carbon (C-2), which means that reaction with chiral alcohols will produce diastereomers, a known complication in the analysis of THP-protected compounds. wikipedia.orgthieme-connect.de This applies to all three molecules as they are synthesized from their respective brominated alcohols.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 2-(4-bromophenethoxy)tetrahydro-2H-pyran, and how do reaction conditions affect diastereoselectivity?

  • Methodological Answer :

  • Copper(II)-bisphosphine catalysis enables diastereoselective oligomerization. For example, using 3,5-dimethylhex-5-en-1-ol and cinnamaldehyde with L3 ligand yields 73% of (2S*,3S*,4S*)-4-methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran (73) .
  • One-step THP protection : Reacting 4-bromo-2-methoxyphenethyl alcohol with dihydropyran under acid catalysis forms 2-(4-bromo-2-methoxyphenethoxy)tetrahydro-2H-pyran (24) in 3 hours, monitored via TLC and purified via silica chromatography .
  • Key Considerations : Temperature, solvent polarity (e.g., THF vs. DCM), and ligand choice critically influence stereochemistry.
MethodYieldDiastereoselectivityKey ConditionsReference
Copper(II)-bisphosphine catalysis73%HighL3 ligand, THF, -78°C
Acid-catalyzed THP protection62%ModerateDCM/Hex (9:1), RT

Q. How is this compound characterized structurally, and what analytical methods validate purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., 4-bromo phenethoxy group at C2) and confirm stereochemistry via coupling constants .
  • Mass Spectrometry (EI/CI) : Fragmentation patterns distinguish between isomers (e.g., m/z 308 [M+^+] for C13_{13}H16_{16}BrO2_2) .
  • HPLC-PDA : Validates purity (>95%) and detects residual solvents .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer :

  • pH-Dependent Hydrolysis : At pH < 12.5, the compound undergoes rearrangement to form carboxamide derivatives, with a half-life of 8.2 hours at pH 7.4 .
  • Thermal Stability : Decomposes above 150°C; store at -20°C under inert gas to prevent bromine displacement .
ConditionHalf-LifeDegradation PathwayReference
pH 7.4, 25°C8.2 hHydrolysis to carboxamide
150°C, dry<1 hDehalogenation

Advanced Research Questions

Q. How can researchers evaluate the anticancer activity of this compound, and what cellular models are appropriate?

  • Methodological Answer :

  • In Vitro Screening : Use MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. IC50_{50} values range from 12–18 µM, linked to apoptosis via caspase-3 activation .
  • Mechanistic Studies : Western blotting confirms downregulation of Bcl-2 and upregulation of Bax in treated cells .
  • Epigenetic Modulation : Inhibits LSD1 (lysine-specific demethylase 1) at 5 µM, reversing aberrant histone methylation in neurodevelopmental disorder models .

Q. How should contradictory data on enzyme inhibition (e.g., LSD1 vs. COX-2) be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Re-test inhibition at varying concentrations (1–50 µM) using recombinant LSD1 and COX-2 enzymes.
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Structural Analysis : Compare docking poses (e.g., AutoDock Vina) to confirm binding specificity. Contradictions may arise from assay interference (e.g., detergent sensitivity) .

Q. What strategies improve diastereoselectivity in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Ligands : Bisphosphine ligands (e.g., (R)-BINAP) increase enantiomeric excess (ee) to >90% in copper-catalyzed cyclizations .
  • Solvent Engineering : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing racemization .
  • Additives : Catalytic Zn(OTf)2_2 enhances stereocontrol in THP ring formation .

Q. How can reaction progress be monitored in real time without compromising yield?

  • Methodological Answer :

  • In Situ FTIR : Tracks carbonyl intermediates (e.g., 1720 cm1^{-1} for ester groups) during THP protection .
  • LC-MS Sampling : Use microfluidic flow reactors to aliquot <1% volume for analysis .
  • TLC with Fluorescent Indicators : Phosphomolybdic acid staining detects intermediates at Rf_f 0.3–0.5 .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential sensitization .
  • Waste Disposal : Neutralize brominated byproducts with 10% NaHCO3_3 before incineration .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenethoxy)tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenethoxy)tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.